molecular formula C22H29N3O3 B11242451 2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

Cat. No.: B11242451
M. Wt: 383.5 g/mol
InChI Key: KPTCNSWHZCTLEX-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that features a cyclohexyl group, an ethoxyphenyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyridazinyl intermediate: This involves the reaction of 4-ethoxyphenyl hydrazine with a suitable dicarbonyl compound to form the pyridazinyl ring.

    Attachment of the ethoxy group: The ethoxy group is introduced through an etherification reaction.

    Formation of the acetamide linkage: The final step involves the reaction of the pyridazinyl intermediate with 2-cyclohexylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is unique due to its combination of a cyclohexyl group, an ethoxyphenyl group, and a pyridazinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the pyridazinyl group may enhance its binding affinity to certain biological targets, making it a more potent therapeutic agent.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

2-cyclohexyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide

InChI

InChI=1S/C22H29N3O3/c1-2-27-19-10-8-18(9-11-19)20-12-13-22(25-24-20)28-15-14-23-21(26)16-17-6-4-3-5-7-17/h8-13,17H,2-7,14-16H2,1H3,(H,23,26)

InChI Key

KPTCNSWHZCTLEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3CCCCC3

Origin of Product

United States

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